Cas no 2227676-70-0 ((3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid)

(3R)-3-(3,4-Difluorophenyl)-3-hydroxypropanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of active pharmaceutical ingredients (APIs) with fluorinated aromatic motifs. The (R)-enantiomer configuration ensures stereochemical precision, which is critical for bioactivity in drug candidates. The presence of difluorophenyl and hydroxypropanoic acid moieties enhances its utility in constructing compounds with improved metabolic stability and binding affinity. This compound is typically employed in asymmetric synthesis and medicinal chemistry research, offering a versatile scaffold for further derivatization. High purity and well-defined stereochemistry make it a reliable building block for targeted drug discovery applications.
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid structure
2227676-70-0 structure
Product name:(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
CAS No:2227676-70-0
MF:C9H8F2O3
MW:202.154829978943
CID:6104933
PubChem ID:94425307

(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
    • SCHEMBL20945569
    • 2227676-70-0
    • EN300-1820968
    • Inchi: 1S/C9H8F2O3/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m1/s1
    • InChI Key: YNZRKABURZQFTR-MRVPVSSYSA-N
    • SMILES: FC1=C(C=CC(=C1)[C@@H](CC(=O)O)O)F

Computed Properties

  • Exact Mass: 202.04415044g/mol
  • Monoisotopic Mass: 202.04415044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.5Ų

(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1820968-0.25g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
0.25g
$1525.0 2023-09-19
Enamine
EN300-1820968-0.1g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
0.1g
$1459.0 2023-09-19
Enamine
EN300-1820968-1g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
1g
$1658.0 2023-09-19
Enamine
EN300-1820968-2.5g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
2.5g
$3249.0 2023-09-19
Enamine
EN300-1820968-5.0g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
5g
$4806.0 2023-06-01
Enamine
EN300-1820968-0.5g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
0.5g
$1591.0 2023-09-19
Enamine
EN300-1820968-10.0g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
10g
$7128.0 2023-06-01
Enamine
EN300-1820968-0.05g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
0.05g
$1393.0 2023-09-19
Enamine
EN300-1820968-1.0g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
1g
$1658.0 2023-06-01
Enamine
EN300-1820968-10g
(3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid
2227676-70-0
10g
$7128.0 2023-09-19

Additional information on (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid

Research Briefing on (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid (CAS: 2227676-70-0)

In recent years, (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid (CAS: 2227676-70-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral β-hydroxy acid derivative has demonstrated potential applications in drug development, particularly as a key intermediate in the synthesis of bioactive molecules. The compound's unique structural features, including the difluorophenyl moiety and stereospecific hydroxy group, contribute to its pharmacological relevance, making it a subject of ongoing investigation.

Recent studies have focused on the synthetic routes and optimization of (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid. A 2023 publication in the Journal of Medicinal Chemistry reported an efficient enzymatic resolution method for producing the (3R)-enantiomer with high enantiomeric excess (>99%). The research team utilized a lipase-catalyzed kinetic resolution, achieving yields of 85% under mild reaction conditions. This advancement addresses previous challenges in stereoselective synthesis, offering a scalable solution for industrial applications.

The pharmacological potential of (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid has been explored in several therapeutic areas. Preclinical studies published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its role as a building block for novel PPARγ modulators with improved metabolic stability. The difluorophenyl group was found to enhance binding affinity while the hydroxypropanoic acid moiety contributed to favorable pharmacokinetic properties. These findings suggest potential applications in metabolic disorder treatments.

Analytical characterization of 2227676-70-0 has seen significant progress. A recent study in Analytical Chemistry (2024) developed a robust HPLC-MS method for quantifying trace impurities in the compound, achieving detection limits below 0.1%. This method is particularly valuable for quality control in pharmaceutical manufacturing, ensuring the compound meets stringent regulatory standards for drug development applications.

Emerging research has investigated the compound's potential in prodrug design. A 2024 paper in Molecular Pharmaceutics described its conjugation with antiviral nucleoside analogs, resulting in enhanced cellular uptake and prolonged therapeutic effects. The study reported a 3-fold increase in bioavailability compared to parent drugs, highlighting the compound's utility in drug delivery systems.

Future research directions for (3R)-3-(3,4-difluorophenyl)-3-hydroxypropanoic acid include exploration of its direct biological activities and expansion of its applications in targeted drug delivery. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting growing industry interest. Continued investigation of its structure-activity relationships may yield novel therapeutic agents with improved efficacy and safety profiles.

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